Tetraethylcystamine

Description

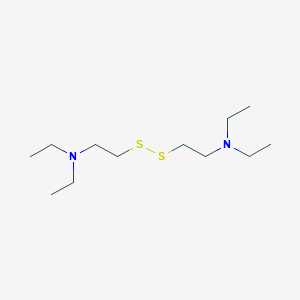

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)ethyldisulfanyl]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAQQAGUKWXGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSSCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207632 | |

| Record name | Tetraethylcystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-32-2 | |

| Record name | 2,2′-Dithiobis[N,N-diethylethanamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylcystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylcystamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethylcystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAETHYLCYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788295C1M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Brain Uptake Mechanism of 99mTc-ECD

Prepared by a Senior Application Scientist

Executive Summary

Technetium-99m Ethyl Cysteinate Dimer (99mTc-ECD, Bicisate) is a cornerstone radiopharmaceutical for Single-Photon Emission Computed Tomography (SPECT) imaging of regional cerebral blood flow (rCBF). Its clinical utility is underpinned by a sophisticated and elegant uptake mechanism that allows its distribution to mirror neuronal activity. This guide provides a comprehensive technical overview of the multi-step process governing 99mTc-ECD's journey from intravenous injection to intracellular retention within the brain. We will dissect the critical interplay of physicochemical properties, enzymatic biotransformation, and metabolic status that dictates the tracer's behavior. This document is intended for researchers, neuroscientists, and drug development professionals seeking a deep, mechanistic understanding of this vital neuroimaging agent.

The Core Uptake and Retention Mechanism: A Journey Across the Blood-Brain Barrier

The successful localization of 99mTc-ECD in the brain is not a simple filtration process but a carefully orchestrated sequence of events. The mechanism can be functionally divided into three critical phases: passive diffusion across the blood-brain barrier (BBB), intracellular enzymatic conversion, and subsequent hydrophilic trapping.

Physicochemical Properties and Blood-Brain Barrier Transversal

To be an effective brain perfusion agent, a tracer must first efficiently cross the highly selective blood-brain barrier.[1] 99mTc-ECD is specifically designed for this purpose. It is a neutral, lipophilic complex which rapidly crosses the BBB via passive diffusion.[2][3] This lipophilicity is a critical design feature, as the lipid-rich cell membranes of the BBB's endothelial cells restrict the passage of polar or charged molecules.[4]

Following intravenous administration, 99mTc-ECD exhibits very rapid blood clearance; less than 10% of the injected dose remains in circulation after 5 minutes.[5][6] This rapid clearance from the bloodstream contributes to a high brain-to-background signal ratio, which is essential for generating clear, high-contrast images.[7] Peak brain activity is achieved within approximately one minute of injection, with about 6.5% of the injected dose localizing in the brain.[5][6]

Intracellular Conversion: The Enzymatic "Trap"

Simple diffusion is a bidirectional process. If 99mTc-ECD remained in its lipophilic state after entering the brain, it would readily diffuse back out into the bloodstream, preventing any stable signal from being acquired. The key to its retention lies in a rapid intracellular transformation.

Once inside the brain cells, the lipophilic 99mTc-ECD complex is enzymatically hydrolyzed by intracellular esterases.[8] This reaction cleaves one of the ethyl ester groups on the molecule, converting the neutral, lipid-soluble parent compound into a polar, hydrophilic monoacid metabolite (99mTc-N,N'-1,2-ethylenediylbis-L-cysteine monoethyl ester).[9] This newly formed charged compound is membrane-impermeable and thus cannot diffuse back across the BBB or out of the neuron.[8][9] This process, often termed the "enzymatic trap," is the fundamental basis for the retention of 99mTc-ECD in the brain.[1]

Stereospecificity and Its Implications

The enzymatic conversion of 99mTc-ECD is highly dependent on the stereochemical configuration of the complex. The commercially available formulation consists of the L,L-enantiomer of ECD. Studies in non-human primates have demonstrated that while both L,L and D,D enantiomers are extracted by the brain, only the L,L form is significantly metabolized and retained.[2] This stereoselectivity implies that the active site of the relevant brain esterases is specifically configured to bind and hydrolyze the L,L isomer, a crucial insight for the development of future brain imaging agents.

The following diagram illustrates the complete uptake and retention pathway.

Quantitative Analysis of 99mTc-ECD Kinetics

The uptake of 99mTc-ECD can be described using compartmental modeling, which provides quantitative parameters for influx, efflux, and metabolic conversion. Dynamic SPECT studies have been used to estimate these rate constants in the human brain.[10]

| Parameter | Symbol | Description | Typical Value (Cerebral Cortex) | Reference |

| Influx Constant | K1 | Rate of transfer from blood to the brain's lipophilic compartment. | 0.307 ± 0.021 min⁻¹ | [10] |

| Back-diffusion Rate | k2 | Rate of transfer from the lipophilic compartment back to blood. | 0.201 ± 0.047 min⁻¹ | [10] |

| Conversion Constant | k3 | Rate of enzymatic conversion from lipophilic to hydrophilic form. | 0.547 ± 0.103 min⁻¹ | [10] |

| First-Pass Extraction | E | The fraction of tracer extracted by the brain in a single pass. | 60.8% ± 6.9% | [10] |

| Retention Fraction | R | The fraction of extracted tracer that is converted and trapped. | 73.4% ± 4.7% | [10] |

| Brain Uptake (5 min) | %ID | Percentage of injected dose present in the brain at 5 minutes. | 6.5% ± 1.9% | [5][6] |

| Brain Washout (Slow) | T½ | Half-life of the slowly clearing component from the brain. | 42.3 hours | [5][7] |

Note: Values are mean ± s.d. and can vary based on methodology and patient population.

A key insight from these quantitative studies is that the first-pass extraction of 99mTc-ECD is flow-dependent, decreasing as cerebral blood flow increases.[10] However, the retention fraction appears to be independent of rCBF within the normal physiological range.[10] This nonlinearity means that 99mTc-ECD may underestimate blood flow in hyperemic states and overestimate it in low-flow conditions.

The Interplay of Perfusion and Metabolism

While 99mTc-ECD is considered a perfusion agent, its retention is critically dependent on the metabolic viability of the brain tissue—specifically, the presence and activity of the necessary esterase enzymes.[1] In healthy brain tissue, perfusion and metabolism are tightly coupled, so the 99mTc-ECD distribution accurately reflects rCBF.

However, in certain pathological states, this coupling is disrupted. A classic example is in subacute cerebral infarction. In these areas, there may be "luxury perfusion," where blood flow is restored or even elevated, but the ischemic cells are metabolically compromised or dead.[1] In such cases, despite adequate delivery of the tracer, the lack of functional esterases prevents the conversion and trapping of 99mTc-ECD.[8] The SPECT scan will therefore show a perfusion defect, which in this context, is a more accurate indicator of tissue non-viability than of blood flow itself. This makes 99mTc-ECD a valuable tool for assessing the metabolic status of brain tissue post-ischemia.[1]

Key Methodologies for Studying 99mTc-ECD Uptake

Validating the mechanism of a radiopharmaceutical and ensuring its quality requires robust and reproducible experimental protocols. Below are outlines for key assays relevant to the study of 99mTc-ECD.

Protocol: Radiochemical Purity (RCP) Testing by TLC

Causality: Before administration, it is imperative to confirm that the radioactivity is associated with the correct chemical form (the lipophilic 99mTc-ECD complex). Impurities such as free pertechnetate (99mTcO4-) or reduced/hydrolyzed 99mTc will not cross the BBB and would compromise image quality. Thin-Layer Chromatography (TLC) is a standard method for this quality control step.[11]

Methodology:

-

Stationary Phase: Prepare an Instant Thin-Layer Chromatography (ITLC) strip impregnated with silica gel (ITLC-SG).[12]

-

Spotting: Carefully spot a small volume (~5 µL) of the prepared 99mTc-ECD solution approximately 1 cm from the bottom of the ITLC strip.[13]

-

Mobile Phase & Development: Place the strip in a chromatography tank containing an appropriate mobile phase (e.g., ethyl acetate). Allow the solvent front to migrate up the strip until it is ~1 cm from the top edge.

-

Analysis:

-

Remove and dry the strip.

-

The lipophilic 99mTc-ECD complex will migrate with the solvent front (Rf ≈ 1.0).

-

Polar impurities like free pertechnetate and reduced/hydrolyzed technetium will remain at the origin (Rf ≈ 0.0).

-

-

Quantification: Cut the strip in half and measure the radioactivity of each section in a gamma counter or use a radiochromatography scanner.

-

Calculation:

-

RCP (%) = [Counts in Top Half / (Counts in Top Half + Counts in Bottom Half)] * 100

-

-

Acceptance Criteria: The RCP should be greater than 90% for clinical use.[11]

Protocol: In Vitro Metabolism Assay in Brain Homogenates

Causality: This assay directly measures the enzymatic conversion of 99mTc-ECD from its lipophilic parent form to its hydrophilic metabolite in the presence of brain tissue enzymes. It is a foundational experiment to confirm the trapping mechanism and to study species differences or the effects of disease states on metabolic capacity.

Methodology:

-

Tissue Preparation:

-

Harvest brain tissue (e.g., from a rodent or primate model) rapidly and place it in ice-cold homogenization buffer (e.g., 50 mM phosphate buffer, pH 7.4, with protease inhibitors).[14]

-

Homogenize the tissue using a glass homogenizer or similar device.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 min) to remove large debris. Collect the supernatant.[14]

-

Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

-

Incubation:

-

In a reaction tube, combine a specific amount of brain homogenate supernatant with the prepared 99mTc-ECD.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Quenching & Separation:

-

Stop the reaction by adding a quenching solvent (e.g., a 1:1 mixture of chloroform and tetrahydrofuran).[15]

-

Vortex vigorously to separate the aqueous and organic phases.

-

Centrifuge to ensure clear phase separation.

-

-

Analysis:

-

The unconverted, lipophilic 99mTc-ECD will partition into the organic (bottom) layer.

-

The enzymatically produced, hydrophilic metabolite will remain in the aqueous (top) layer.

-

-

Quantification: Carefully pipette aliquots from each phase and measure the radioactivity in a gamma counter.

-

Calculation:

-

Metabolism (%) = [Aqueous Phase Counts / (Aqueous Phase Counts + Organic Phase Counts)] * 100

-

Conclusion

The mechanism of 99mTc-ECD uptake in the brain is a sophisticated, multi-step process that leverages the unique physiology of the blood-brain barrier and the enzymatic machinery of neural cells. Its journey is initiated by its designed lipophilicity, allowing passive diffusion into the brain, and culminates in its intracellular retention via enzymatic conversion to a hydrophilic species. This "metabolic trapping" ensures a stable distribution that, under normal physiological conditions, is proportional to regional cerebral blood flow. Critically, the dependence of this mechanism on cellular metabolic integrity provides an additional layer of diagnostic information, allowing 99mTc-ECD to serve not only as a perfusion tracer but also as an indicator of tissue viability. A thorough understanding of this elegant mechanism is essential for the accurate interpretation of clinical SPECT images and for the rational design of the next generation of neuroimaging agents.

References

-

[No Author]. (n.d.). Figure 1: The kinetics of 99mTc-ECD in the brain and the metabolic rate... ResearchGate. Retrieved from [Link]

- Nobili, F., et al. (2007). 99mTc-HMPAO and 99mTc-ECD brain uptake correlates of verbal memory in Alzheimer's disease. Q J Nucl Med Mol Imaging, 51(4), 319-27.

- Walovitch, R. C., et al. (1994). Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD). Journal of Cerebral Blood Flow & Metabolism, 14 Suppl 1, S4-11.

-

Vallabhajosula, S., et al. (n.d.). Technetium-99m ECD: A new brain imaging agent: In vivo kinetics and biodistribution studies in normal human subjects. ResearchGate. Retrieved from [Link]

- Ito, H., et al. (1996). Extraction and Retention of Technetium-99m-ECD in Human Brain: Dynamic SPECT and Oxygen-15- Water PET Studies. Journal of Nuclear Medicine, 37(10), 1600-1604.

-

Ito, H., et al. (1996). Extraction and Retention of technetium-99m-ECD in Human Brain: Dynamic SPECT and oxygen-15-water PET Studies. PubMed. Retrieved from [Link]

- Leyenberger, L., et al. (2021). Development of a «flash» method based on thin-layer-chromatography for radiochemical purity assessment of 99m Tc-tetrofosmin. GERPAC.

-

Vallabhajosula, S., et al. (1989). Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Diagnostic use of neuro-spect quantified with 99mTc-ECD a model based on normal data. scielo.br. Retrieved from [Link]

-

[No Author]. (n.d.). Mechanisms of Uptake of Common Radiopharmaceuticals RadioGraphics Fundamentals | Online Presentation. RSNA Journals. Retrieved from [Link]

-

Pavek, P. (1993). Non-specific steroidal esterase activity and distribution in human and other mammalian tissues. PubMed. Retrieved from [Link]

- Vallabhajosula, S., et al. (1989). Technetium-99m ECD: A New Brain Imaging Agent: In Vivo Kinetics and Biodistribution Studies in Normal Human Subjects. Journal of Nuclear Medicine, 30(5), 599-604.

-

Kapucu, Ö. L., et al. (n.d.). EANM procedure guideline for brain perfusion SPECT using 99mTc-labelled radiopharmaceuticals, version 2. Nucleanord. Retrieved from [Link]

-

Hung, J. C., et al. (2010). A rapid radiochemical purity testing method for 99mTc-tetrofosmin. PubMed. Retrieved from [Link]

- Neti, P. V., & Howell, R. W. (2006). Log Normal Distribution of Cellular Uptake of Radioactivity: Implications for Biologic Responses to Radiopharmaceuticals. Journal of Nuclear Medicine, 47(6), 1039-1047.

-

Ito, H., et al. (n.d.). Extraction and retention of technetium-99m-ECD in human brain: Dynamic SPECT and oxygen-15-water PET studies. University of Fukui. Retrieved from [Link]

-

[No Author]. (n.d.). DETERMINATION OF RADIOCHEMICAL YIELD OF Tc RADIOPHARMACEUTICAL PREPARATIONS USING GAMMA COUNTER AND LINEAR RADIOCHROMATOGRAPHY S. INIS-IAEA. Retrieved from [Link]

-

Amrani, M., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. PMC. Retrieved from [Link]

- Petropoulou, A. (2019).

-

[No Author]. (n.d.). Tissue Homogenization Procedures for use with ELISA. ResearchGate. Retrieved from [Link]

-

Wang, F.-N., et al. (2023). Quantitative Evaluation of Oxygen Extraction Fraction Changes in the Monkey Brain during Acute Stroke by Using Quantitative Susceptibility Mapping. MDPI. Retrieved from [Link]

- Donohoe, K. J., et al. (2012). SNM Practice Guideline for Brain Death Scintigraphy 2.0. The Journal of Nuclear Medicine, 53(7), 1163-1167.

-

[No Author]. (2016). Basis of Radiopharmaceutical Localization. Radiology Key. Retrieved from [Link]

-

Christian, P. E. (n.d.). Mechanisms of Radiopharmaceutical Localization. The University of New Mexico. Retrieved from [Link]

-

Sagi, A., et al. (2012). Selective esterase–ester pair for targeting small molecules with cellular specificity. PMC. Retrieved from [Link]

- [No Author]. (n.d.). DE102013220896A1 - Method and kit for determining esterase activity in biologically active environmental samples. Google Patents.

-

[No Author]. (n.d.). Comparative Evaluation of Chromatographic Techniques for Radiochemical Control of 99mTc-MIBI (MIBI = 2-Methoxy. vdocuments.mx. Retrieved from [Link]

Sources

- 1. medicina.elearning.unipd.it [medicina.elearning.unipd.it]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 4. Basis of Radiopharmaceutical Localization | Radiology Key [radiologykey.com]

- 5. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Non-specific steroidal esterase activity and distribution in human and other mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction and retention of technetium-99m-ECD in human brain: dynamic SPECT and oxygen-15-water PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nucleanord.fr [nucleanord.fr]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. A rapid radiochemical purity testing method for 99mTc-tetrofosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of ⁹⁹ᵐTc-Ethyl Cysteinate Dimer (⁹⁹ᵐTc-ECD)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Rigorous In-Vitro Characterization

Technetium-99m Ethyl Cysteinate Dimer (⁹⁹ᵐTc-ECD, Bicisate) stands as a cornerstone radiopharmaceutical for the scintigraphic assessment of regional cerebral blood flow.[1][2][3] Its clinical utility is predicated on a specific physicochemical profile: a neutral, lipophilic complex capable of rapidly traversing the blood-brain barrier.[2][3][4] Once within the brain parenchyma, the L,L-stereoisomer is metabolically trapped via enzymatic hydrolysis of one of its ester groups, converting it into a polar, membrane-impermeable species that is retained in proportion to blood flow.[2][4][5]

This elegant mechanism underscores the absolute necessity of stringent in-vitro characterization. The diagnostic accuracy of a ⁹⁹ᵐTc-ECD study is directly dependent on the radiochemical purity and stability of the administered agent. The presence of radiochemical impurities not only degrades image quality but can also lead to misinterpretation of cerebral perfusion and impart an unnecessary radiation burden to the patient.

This guide provides a comprehensive framework for the in-vitro characterization of ⁹⁹ᵐTc-ECD. It moves beyond mere procedural recitation to elucidate the scientific rationale behind each method, empowering researchers and developers to establish self-validating quality control systems that ensure the integrity of this vital diagnostic tool.

Part 1: The Foundation - Radiolabeling of the ECD Ligand

The synthesis of ⁹⁹ᵐTc-ECD begins with a "cold kit," which contains the essential non-radioactive components. The process involves the reduction of Technetium-99m in its highest oxidation state (+7), as pertechnetate (⁹⁹ᵐTcO₄⁻), to a lower, more reactive state, enabling its chelation by the ethyl cysteinate dimer ligand.

The Chemistry of Complexation

The core reaction is a reduction-chelation process. A reducing agent, typically stannous chloride (SnCl₂), is included in the kit formulation to reduce the ⁹⁹ᵐTc-pertechnetate eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator. The reduced technetium species is then complexed by the diamine dithiol (DADT) functional groups of the L,L-isomer of the ethyl cysteinate dimer ligand, forming the stable, neutral ⁹⁹ᵐTc-ECD complex.[6]

A crucial aspect of ⁹⁹ᵐTc-ECD preparation is the post-reconstitution incubation period. Unlike some other radiopharmaceuticals, ⁹⁹ᵐTc-ECD requires approximately 30 minutes at room temperature to achieve optimal and stable radiochemical purity, which typically exceeds 94-96%.[7][8] Attempting to use the preparation before this period may result in lower radiochemical purity and unreliable performance.[7]

Visualizing the Radiolabeling Workflow

The following diagram outlines the critical steps from generator elution to the final radiolabeled product, ready for quality control.

Sources

- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 2. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 1: Pharmacology of technetium-99m ECD in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 2: Biodistribution and brain imaging in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of 99mTc-Ethylcysteinate Dimer in Infarcted Brain Tissue of Rats | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. osti.gov [osti.gov]

- 7. [A fundamental study of 99mTc-ethyl cysteinate dimer (99mTc-ECD)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tech.snmjournals.org [tech.snmjournals.org]

99mTc-ECD (Bicisate): Mechanisms, Pharmacokinetics, and Clinical Validation in Healthy Volunteers

[1][2]

Abstract

This technical guide synthesizes the foundational clinical data characterizing Technetium-99m Ethyl Cysteinate Dimer (99mTc-ECD, Bicisate). It details the molecular mechanism of "metabolic trapping," the stereoselective pharmacokinetics established in initial human trials, and the validated bench-side protocols for preparation and quality control. Designed for researchers, this document moves beyond general descriptions to provide causal analysis of the tracer's behavior and rigorous experimental standards.

Molecular Architecture & Mechanism of Action

The clinical utility of 99mTc-ECD relies on a specific "esterase switch" mechanism that allows the tracer to cross the Blood-Brain Barrier (BBB) lipophilically but remain trapped intracellularly as a polar metabolite.

The Stereoselective Metabolic Trap

Unlike its predecessor 99mTc-HMPAO, which relies on glutathione-mediated conversion and suffers from instability, 99mTc-ECD utilizes enzymatic hydrolysis.

-

Entry: The neutral, lipophilic L,L-ECD complex diffuses passively across the endothelial cells of the BBB.

-

Conversion: Once intracellular, cytosolic esterases hydrolyze one of the ethyl ester groups.

-

Retention: The resulting mono-acid metabolite is ionized (polar) at physiological pH, preventing back-diffusion into the bloodstream.

Critical Insight: This mechanism is stereospecific. Initial primate and human studies demonstrated that while both L,L and D,D isomers cross the BBB, only the L,L-isomer is recognized by brain esterases and retained. The D,D-isomer washes out rapidly, making enantiomeric purity critical for clinical formulation.

Mechanistic Pathway Diagram

Figure 1: Mechanism of metabolic trapping. The lipophilic complex crosses the BBB, where specific esterases convert the L,L-isomer into a trapped polar acid.

Pharmacokinetics & Biodistribution (Phase I/II Data)

The following data summarizes the seminal kinetic profiles established by Vallabhajosula et al. and Léveillé et al. in healthy human volunteers.

Brain Uptake and Retention

99mTc-ECD is characterized by very rapid uptake followed by a stable plateau, allowing for flexible imaging windows.

| Parameter | Value (Mean ± SD) | Biological Significance |

| Peak Brain Activity | < 1 minute post-injection | Allows for immediate dynamic flow studies. |

| Brain Uptake (5 min) | 5.0% – 6.5% ID | High extraction efficiency comparable to HMPAO. |

| Retention Stability | Constant for > 6 hours | Permits delayed static imaging without redistribution. |

| Washout Rate | ~6% per hour (slow component) | Negligible loss of signal during SPECT acquisition. |

Blood Clearance and Excretion

Rapid blood clearance is the defining advantage of ECD over HMPAO, resulting in higher Target-to-Background (T/B) ratios.

| Time Point | Blood Activity (% ID) | Urine Excretion (% ID) |

| 2 min | < 10% | -- |

| 5 min | < 8% | -- |

| 60 min | < 5% | ~25% |

| 24 hours | Negligible | ~74% |

Comparative Note: The rapid clearance from the blood pool and facial muscles significantly reduces background noise, improving the visualization of cortical structures compared to other perfusion agents.

Technical Protocol: Preparation & Quality Control

To ensure the "Self-Validating" integrity of the study, the following protocol details the preparation of the commercial kit (Neurolite) and the mandatory Thin Layer Chromatography (TLC) required to verify radiochemical purity.

Reconstitution Workflow (Bicisate Kit)

The kit typically comprises two vials to separate the ligand from the buffer until the moment of labeling.

-

Vial B (Buffer): Aseptically add 3.7 GBq (100 mCi) of oxidant-free Sodium Pertechnetate (99mTc) in ~2.0 mL saline.

-

Vial A (Lyophilized Ligand): Add 3.0 mL of 0.9% Sodium Chloride to dissolve the Bicisate dihydrochloride, EDTA, and Stannous Chloride.

-

Transfer: Immediately (within 30 seconds) withdraw 1.0 mL from Vial A and inject it into Vial B.

-

Incubation: Swirl and let stand at room temperature for 30 minutes . This allows the transchelation from the intermediate to the stable lipophilic ECD complex.

Quality Control: TLC Protocol

Objective: Differentiate the lipophilic 99mTc-ECD (product) from hydrophilic impurities (hydrolyzed reduced Tc and free pertechnetate).

-

Stationary Phase: Baker-Flex Silica Gel IB-F (or equivalent silica strip).

-

Mobile Phase: Ethyl Acetate (Fresh, HPLC grade).[1]

-

Procedure:

-

Apply spot ~1.5 cm from bottom.[2]

-

Develop in Ethyl Acetate until solvent front travels ~7 cm.

-

Cut strip: Bottom 1/3 (Origin) vs. Top 2/3 (Solvent Front).

-

Interpretation Criteria:

| Species | Migration Behavior (Rf) | Location |

| Impurities (Free TcO4-, Hydrolyzed) | Rf = 0.0 (Do not migrate) | Origin (Bottom) |

| 99mTc-ECD (Active Drug) | Rf = 0.8 – 1.0 (Migrates) | Solvent Front (Top) |

Validation Rule: Radiochemical Purity (RCP) must be ≥ 90% .

Workflow Diagram

Figure 2: Preparation and Quality Control workflow. The 30-minute incubation is critical for stable complex formation before TLC validation.

Radiation Dosimetry

Safety data from Phase I trials identified the urinary bladder as the critical organ due to the rapid renal excretion of the polar metabolite.

| Organ | Absorbed Dose (mGy/MBq) | Absorbed Dose (rad/mCi) |

| Bladder Wall (Critical Organ) | 0.050 – 0.073 | ~0.27 |

| Kidneys | 0.014 | ~0.05 |

| Brain (Target) | 0.007 | ~0.026 |

| Whole Body | 0.004 | ~0.015 |

Note: Bladder dose can be significantly reduced by frequent voiding immediately post-imaging.

References

-

Vallabhajosula S, et al. (1989).[3] Technetium-99m ECD: A new brain imaging agent: In vivo kinetics and biodistribution studies in normal human subjects.[3][4][5] Journal of Nuclear Medicine, 30(5), 599-604.

-

Léveillé J, et al. (1989). Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 2: Biodistribution and brain imaging in humans. Journal of Nuclear Medicine, 30(11), 1902-1910.[4]

-

Walovitch RC, et al. (1989). Characterization of technetium-99m-L,L-ECD for brain perfusion imaging, Part 1: Pharmacology of technetium-99m ECD in nonhuman primates. Journal of Nuclear Medicine, 30(11), 1892-1901.

-

Kubo A, et al. (1992). Phase I clinical study of 99mTc-ECD. Kaku Igaku (Japanese Journal of Nuclear Medicine), 29(8), 1019-27.

-

Lantheus Medical Imaging. (2008). Neurolite® (Kit for the Preparation of Technetium Tc99m Bicisate for Injection) Package Insert.[6]

Sources

- 1. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 2. bag.admin.ch [bag.admin.ch]

- 3. Technetium-99m ECD: a new brain imaging agent: in vivo kinetics and biodistribution studies in normal human subjects (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. nips.ac.jp [nips.ac.jp]

- 6. tech.snmjournals.org [tech.snmjournals.org]

Methodological & Application

99mTc-ECD kit preparation and radiolabeling protocol

Topic: 99mTc-ECD (Bicisate) Kit Preparation and Radiolabeling Protocol Content Type: Application Note & Technical Protocol Audience: Radiochemists, Nuclear Pharmacists, and Research Scientists

Abstract

This application note provides a rigorous, field-validated protocol for the preparation and quality control of Technetium-99m Bicisate (99mTc-ECD), a lipophilic brain perfusion imaging agent. Unlike single-vial kits, 99mTc-ECD utilizes a bicomponent system (lyophilized ligand and buffer) requiring a precise mixing sequence to ensure high radiochemical purity (RCP). This guide details the chemical mechanism of brain retention, step-by-step radiolabeling, and a rapid single-solvent Thin Layer Chromatography (TLC) method for purity verification.

Introduction & Mechanism of Action

1.1 Clinical Utility 99mTc-ECD (Ethyl Cysteinate Dimer), commercially known as Neurolite®, is a neutral, lipophilic complex used for Single Photon Emission Computed Tomography (SPECT) imaging of the brain. It is primarily indicated for the localization of stroke and evaluation of cerebral perfusion abnormalities.

1.2 Chemical Mechanism: The "Metabolic Trapping" Hypothesis The clinical efficacy of 99mTc-ECD relies on a stereoselective enzymatic mechanism.

-

Blood-Brain Barrier (BBB) Penetration: The neutral, lipophilic 99mTc-ECD diester complex passively diffuses across the endothelial cells of the BBB.

-

Enzymatic Hydrolysis: Once inside the brain parenchyma, cytosolic esterases (specifically in primates) hydrolyze one of the ethyl ester groups.

-

Retention: This hydrolysis converts the lipophilic diester into a polar, hydrophilic mono-acid anion (

). This charged species cannot back-diffuse across the cell membrane, effectively "trapping" the tracer in metabolically active brain tissue.

1.3 Diagram: Mechanism of Brain Retention

Caption: Mechanism of 99mTc-ECD localization. The lipophilic complex crosses the BBB and is enzymatically hydrolyzed to a polar acid, trapping it within brain tissue.

Materials and Equipment

2.1 Reagents

-

Kit Formulation (2 Vials):

-

Radioisotope: Sodium Pertechnetate Tc-99m Injection (

), oxidant-free.[1][2] -

Diluent: Sterile 0.9% Sodium Chloride Injection (Saline), preservative-free.

2.2 Quality Control Supplies

-

Stationary Phase: Baker-Flex Silica Gel IB-F TLC sheets (or ITLC-SG).[3]

-

Mobile Phase: Ethyl Acetate (HPLC Grade, >99.5%).

-

Equipment: Developing chamber, forceps, scissors, dose calibrator or gamma counter.

Preparation Protocol

Critical Note: Unlike most radiopharmaceuticals, 99mTc-ECD preparation involves a specific sequence of mixing two vials. Deviating from this order can result in pH imbalances and labeling failure.

Step-by-Step Procedure:

-

Preparation of Vial B (Buffer + Isotope):

-

Solubilization of Vial A (Ligand):

-

Place Vial A (Lyophilized) in a lead shield.

-

Inject 3.0 mL of sterile 0.9% Sodium Chloride (Saline) into Vial A.

-

Shake vigorously for a few seconds to ensure complete dissolution of the lyophilized pellet.

-

-

Ligand Transfer & Reaction (The Critical Step):

-

Immediately (within 30 seconds of dissolving Vial A), withdraw 1.0 mL of the solution from Vial A.

-

Inject this 1.0 mL into Vial B (which already contains the Tc-99m).[5]

-

Discard the remaining contents of Vial A.

-

-

Incubation:

-

Swirl Vial B gently to mix.

-

Incubate at Room Temperature (20–25°C) for 30 minutes .

-

Note: This incubation time is required for the ligand exchange reaction to reach equilibrium and form the stable lipophilic complex.

-

3.1 Diagram: Preparation Workflow

Caption: 2-Vial preparation workflow. Critical step: Immediate transfer of dissolved ligand (Vial A) to the buffered radioactive solution (Vial B).

Quality Control (Radiochemical Purity)

To ensure patient safety and diagnostic accuracy, the Radiochemical Purity (RCP) must be ≥ 90%. The primary impurities are Hydrolyzed Reduced Technetium (

Method: Single-Strip TLC (Ethyl Acetate) This method exploits the high lipophilicity of the 99mTc-ECD complex.

-

Setup:

-

Application:

-

Spot 5–10 µL of the prepared radiopharmaceutical at the origin. Do not let the spot dry completely before developing (to prevent oxidation).

-

-

Development:

-

Place strip in the tank. Develop until the solvent front reaches the top (approx. 10-15 mins).

-

-

Analysis:

-

Cut the strip into two sections:

-

Bottom (Origin to 1/3): Contains Impurities (

and -

Top (Solvent Front): Contains Lipophilic 99mTc-ECD Complex.[7]

-

-

Note: In pure Ethyl Acetate on Silica, both free pertechnetate and hydrolyzed reduced Tc are polar enough to remain at/near the origin, while the neutral ECD complex migrates with the solvent front (

).

-

4.1 Calculation

4.2 QC Data Summary

| Component | Rf Value (Ethyl Acetate) | Location on Strip |

| 99mTc-ECD (Complex) | 0.9 – 1.0 | Top (Solvent Front) |

| Free Pertechnetate ( | 0.0 – 0.1 | Bottom (Origin) |

| Hydrolyzed Reduced Tc ( | 0.0 – 0.1 | Bottom (Origin) |

Troubleshooting & Optimization

5.1 Common Failure Modes

-

Low RCP (<90%):

-

Cause: Oxidation of Stannous ion.

-

Solution: Ensure Saline used for Vial A is oxidant-free. Do not introduce air bubbles during transfer.

-

Cause: Delayed Transfer.[4]

-

Solution: The ligand in Vial A is acidic (pH 2.7) and unstable once dissolved. Transfer to Vial B (Buffer pH 7.6) must happen within seconds to stabilize the complex.

-

-

High Free Pertechnetate:

-

Cause: Insufficient reduction.

-

Solution: Check age of generator eluate (buildup of

carrier). Use fresh eluate (< 2 hours old).

-

5.2 Stability

-

Shelf Life: The labeled product is stable for 6 hours at room temperature.[2]

-

Storage: Store at 15–25°C. Do not refrigerate (precipitate risk).

References

-

Lantheus Medical Imaging. Neurolite® (Kit for the Preparation of Technetium Tc99m Bicisate for Injection) Package Insert. Billerica, MA.

-

Vallabhajosula, S. et al. (1989). Technetium-99m ECD: A new brain perfusion imaging agent.[7] Journal of Nuclear Medicine, 30(5), 599-604.

-

Walovitch, R. C. et al. (1989). Pharmacology of technetium-99m-ECD in nonhuman primates. Journal of Nuclear Medicine, 30(11), 1892-1901.

-

Green, J. M. et al. (1994). Thin-layer chromatographic procedures for the characterization of technetium-99m bicisate. Journal of Nuclear Medicine Technology, 22(1), 21-26.

-

Hung, J. C. et al. (1996).[3] Radiochemical purity testing procedures for the compounded radiopharmaceuticals approved from 1988-1997.[3] University of New Mexico College of Pharmacy.

Sources

- 1. Neurolite (bicisate dihydrochloride) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 4. spcweb.produktresume.dk [spcweb.produktresume.dk]

- 5. richtlijnendatabase.nl [richtlijnendatabase.nl]

- 6. spcweb.produktresume.dk [spcweb.produktresume.dk]

- 7. pharmacylibrary.com [pharmacylibrary.com]

Application Notes and Protocols: 99mTc-ECD in Cerebral Perfusion Studies

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Technetium-99m Ethyl Cysteinate Dimer (99mTc-ECD) for Single Photon Emission Computed Tomography (SPECT) in cerebral perfusion studies. It is designed to offer both foundational scientific principles and detailed, field-proven protocols to ensure high-quality, reproducible results.

Part 1: Scientific Principles of 99mTc-ECD Imaging

Introduction to Cerebral Perfusion Imaging

Cerebral perfusion imaging is a cornerstone of functional brain analysis, providing a direct measure of regional cerebral blood flow (rCBF). Since neuronal activity is tightly coupled with local blood flow and metabolism, mapping rCBF allows for the indirect assessment of brain function. Single Photon Emission Computed Tomography (SPECT) is a widely utilized nuclear medicine technique that creates tomographic images of the distribution of an administered radiopharmaceutical, offering a powerful window into regional brain perfusion.[1] 99mTc-ECD (commercial name: Neurolite®) is a highly effective radiotracer for this purpose, valued for its favorable pharmacokinetic and imaging properties.[2][3]

Mechanism of Action and Tracer Kinetics

The diagnostic utility of 99mTc-ECD is predicated on its unique two-stage mechanism, which allows it to create a static "snapshot" of cerebral perfusion at the moment of injection.

-

Blood-Brain Barrier (BBB) Penetration: Following intravenous injection, the 99mTc-ECD complex is in a lipophilic (fat-soluble) state. This property allows it to passively diffuse across the intact blood-brain barrier with high first-pass extraction.[2]

-

Intracellular Trapping: Once inside brain cells, the ester linkages in the ECD molecule are rapidly hydrolyzed by intracellular esterases. This enzymatic conversion transforms the complex into a hydrophilic (water-soluble), polar metabolite.[1] This charged molecule is unable to diffuse back out of the cell, effectively trapping it.

-

"Frozen" Image of Perfusion: The distribution of the trapped tracer remains stable for several hours, reflecting the regional cerebral blood flow at the time of injection.[3] This "frozen image" phenomenon is a significant logistical advantage, as it decouples the time of injection from the time of imaging, allowing for patient stabilization and transport without altering the perfusion data.

This mechanism contrasts slightly with the other common 99mTc-based perfusion agent, HMPAO, whose trapping relies on interaction with glutathione.[1] In certain conditions, such as subacute stroke, 99mTc-ECD distribution is thought to reflect metabolic activity more closely than HMPAO.[1][4]

Causality Insight: The de-esterification process is the critical step for tracer retention. The rate of this reaction is high, ensuring that the initial distribution is locked in place quickly. This rapid trapping is essential for accurately capturing transient events, such as the hyperperfusion that occurs during an epileptic seizure.

Key Physicochemical and Pharmacokinetic Properties

99mTc-ECD offers several advantages over other agents, contributing to its widespread use and the high quality of the resulting images.

-

High In-Vitro Stability: The 99mTc-ECD complex is stable for up to 6 hours after reconstitution, providing significant flexibility in clinical and research scheduling.[1][5]

-

Rapid Blood Clearance: 99mTc-ECD is cleared more rapidly from the bloodstream and soft tissues compared to 99mTc-HMPAO.[4][6] This leads to a higher target-to-background (brain-to-scalp) ratio, resulting in superior image contrast and clarity.[4][6]

-

Favorable Dosimetry: The tracer's primary excretion route is renal, with rapid clearance through the bladder.[7]

Diagram: 99mTc-ECD Uptake and Retention Mechanism

Caption: Mechanism of 99mTc-ECD crossing the BBB and intracellular trapping.

Part 2: Radiopharmaceutical Preparation and Quality Control

Ensuring the quality and purity of the radiopharmaceutical is paramount for patient safety and diagnostic accuracy. Contaminants can lead to poor image quality and misinterpretation.

Protocol: Reconstitution of 99mTc-ECD

This protocol assumes the use of a commercially available cold kit. Always refer to the manufacturer's specific package insert for detailed instructions.

-

Elution: Elute the 99mTcO4- (pertechnetate) from a 99Mo/99mTc generator. While less critical than for HMPAO, using a recent eluate is good practice.

-

Kit Preparation: Place the sterile, non-pyrogenic ECD vial in a lead shield.

-

Reconstitution: Aseptically add the required amount of sterile 99mTcO4- solution to the vial. The volume and activity should be in accordance with the manufacturer's guidelines.

-

Incubation: Gently swirl the vial to mix. Allow the mixture to incubate at room temperature for the time specified in the package insert (typically 15-30 minutes) to ensure complete complexation.[8]

-

Quality Control: Before patient administration, perform radiochemical purity (RCP) testing.

Protocol: Radiochemical Purity (RCP) Quality Control

The primary radiochemical impurity is free pertechnetate (99mTcO4-), which does not cross the BBB and increases background signal.

Methodology: Instant Thin-Layer Chromatography (ITLC)

-

Stationary Phase: Use an ITLC-SG (silica gel) strip.

-

Mobile Phase: Acetone is a common solvent.

-

Procedure: a. Place a small spot (a few microliters) of the prepared 99mTc-ECD solution approximately 1-2 cm from the bottom of the ITLC-SG strip. b. Place the strip in a chromatography tank containing the mobile phase, ensuring the spot is above the solvent level. c. Allow the solvent to migrate up the strip until it is near the top (solvent front). d. Remove the strip and mark the solvent front.

-

Analysis:

-

Free 99mTcO4- is soluble in acetone and will travel with the solvent front (Rf = 1.0).

-

The desired 99mTc-ECD complex is insoluble and will remain at the origin (Rf = 0.0).

-

-

Quantification: Cut the strip in half and measure the radioactivity of each segment in a dose calibrator or gamma counter.

-

Calculation: % RCP = (Counts at Origin / (Counts at Origin + Counts at Solvent Front)) * 100

-

Acceptance Criteria: The RCP must be greater than 90% for clinical use.[1] If the RCP is below this threshold, the preparation must be discarded.

| Parameter | Specification | Rationale |

| Radiopharmaceutical | 99mTc-Ethyl Cysteinate Dimer (ECD) | Lipophilic agent for BBB penetration and intracellular trapping. |

| Radiochemical Purity (RCP) | > 90% | Ensures that the majority of the radiotracer is the active compound, minimizing background from impurities like free 99mTcO4-.[1] |

| Stability Post-Reconstitution | Up to 6 hours | Allows for flexible scheduling of patient studies.[1][5] |

| Appearance | Clear, colorless solution | Visual inspection to rule out particulate matter or precipitation. |

Diagram: Radiopharmaceutical Preparation Workflow

Caption: Workflow for 99mTc-ECD preparation and quality control.

Part 3: Clinical and Research Application Protocols

The versatility of 99mTc-ECD allows its use across a spectrum of neurological and psychiatric conditions. The fundamental principle is to create a controlled, low-stimulus environment during and immediately following injection to ensure the resulting perfusion map reflects the patient's baseline neurological state for the specific condition being investigated.

General Patient Preparation and Injection Environment

Expertise Insight: The brain is highly responsive to its environment. Auditory, visual, and even emotional stimuli can alter cerebral blood flow. A standardized, calm environment is the most critical factor for obtaining a true baseline scan and for ensuring reproducibility in longitudinal or multi-subject studies.[5][9]

-

Pre-Scan Instructions: Patients should be instructed to avoid caffeine, alcohol, nicotine, and non-essential medications known to affect cerebral blood flow for at least 12-24 hours prior to the study, if clinically feasible.[5][9]

-

Establish IV Access: Place an intravenous cannula at least 10-15 minutes before the tracer injection. This allows the patient to acclimate and minimizes any anxiety or pain response associated with the needle stick at the time of injection.[5]

-

Create a Controlled Environment: The injection should take place in a quiet, dimly lit room. The patient should be comfortably seated or supine with their eyes open.[5]

-

Minimize Interaction: Instruct the patient not to speak, read, or listen to music. Staff should not interact with the patient for at least 5 minutes before, during, and for 5 minutes after the injection.[5]

Application: Presurgical Localization of Epileptogenic Foci

99mTc-ECD SPECT is invaluable for localizing the origin of seizures in patients with drug-resistant epilepsy, particularly when MRI is non-lesional.[3][10] Both interictal (between seizures) and ictal (during a seizure) studies are performed.

Protocol: Interictal Study

-

Objective: To identify the area of baseline neuronal dysfunction, which typically manifests as hypoperfusion.

-

Patient State: The patient must be in their baseline, seizure-free state for at least 24 hours.

-

Procedure:

-

Follow the General Patient Preparation and Injection Environment protocol (Section 3.1).

-

Administer the 99mTc-ECD dose intravenously.

-

Maintain the low-stimulus environment for 5-10 minutes post-injection.

-

Imaging can commence 30-90 minutes post-injection.[1]

-

-

Expected Findings: A focal area of decreased tracer uptake (hypoperfusion) corresponding to the epileptogenic zone.[3]

Protocol: Ictal Study

-

Objective: To capture the massive increase in blood flow directed to the seizure onset zone.

-

Patient State: Requires continuous video-electroencephalography (video-EEG) monitoring in a specialized epilepsy monitoring unit.

-

Procedure:

-

The prepared and quality-controlled 99mTc-ECD dose is kept at the patient's bedside.

-

Upon clinical and/or EEG confirmation of seizure onset, a trained staff member injects the tracer as rapidly as possible.

-

The time from seizure onset to injection is recorded.

-

Imaging can be performed once the patient is stable and can be safely transported to the scanner.

-

-

Expected Findings: A focal area of intense increased tracer uptake (hyperperfusion) corresponding to the seizure focus.

-

Analysis Note: Ictal studies are often compared with interictal studies using subtraction software (e.g., SISCOM) to enhance the localization of the seizure focus.[11] The superior stability and easier preparation of 99mTc-ECD make it more favorable than unstabilized HMPAO for the unpredictable timing of ictal injections.[11][12]

Application: Differential Diagnosis of Dementia

SPECT can reveal characteristic patterns of perfusion deficits that help differentiate between various forms of dementia.[1]

Protocol:

-

Objective: To identify regional patterns of hypoperfusion associated with specific neurodegenerative diseases.

-

Procedure: Follow the General Patient Preparation and Injection Environment protocol (Section 3.1).

-

Expected Findings:

-

Alzheimer's Disease: Typically shows bilateral hypoperfusion in the posterior temporal and parietal lobes (temporoparietal association cortex).[13]

-

Frontotemporal Dementia (FTD): Characterized by hypoperfusion in the frontal and/or anterior temporal lobes.[1]

-

Vascular Dementia: Presents with multiple, scattered, asymmetric cortical and/or subcortical perfusion defects that do not conform to a single neurodegenerative pattern.[1]

-

Application: Evaluation of Cerebrovascular Disease

SPECT is used to assess the hemodynamic significance of stenosis, monitor treatment effects, and evaluate acute stroke.[1][14]

Protocol:

-

Objective: To map the extent and severity of perfusion deficits resulting from ischemic events.

-

Procedure: Follow the General Patient Preparation and Injection Environment protocol (Section 3.1). For cerebrovascular reserve studies, a baseline scan is performed, followed by a second scan after administration of a vasodilator like acetazolamide.

-

Expected Findings:

-

Acute/Chronic Stroke: A region of hypoperfusion corresponding to the affected vascular territory.[14]

-

Subacute Stroke: In the phenomenon of "luxury perfusion," blood flow may return to a metabolically stunned, non-functional area. 99mTc-ECD uptake may remain low (reflecting low metabolic demand), whereas HMPAO might show normalized or increased flow, making ECD potentially more indicative of viable tissue.[4]

-

Application: Brain Death Determination

This is a confirmatory study used to document the absence of intracranial blood flow in patients who meet the clinical criteria for brain death.[2][15]

Protocol:

-

Objective: To demonstrate no radiotracer uptake in the brain parenchyma.

-

Procedure:

-

Position the patient under the gamma camera.

-

Administer the 99mTc-ECD as an intravenous bolus.

-

Acquire a dynamic flow study (e.g., 2-3 second frames for 60 seconds) to visualize carotid artery flow.

-

Acquire high-count static planar images (anterior, posterior, lateral views) 10-20 minutes later. SPECT is generally not necessary.[2]

-

-

Expected Findings:

-

Positive for Brain Death: No tracer activity is seen within the cerebral or cerebellar hemispheres (the "hollow skull" or "empty lightbulb" sign).[2] Flow may be seen in the common carotid arteries but stops at the base of the skull. Often, increased activity is noted in the nasal region (the "hot nose" sign) due to shunting of blood to the external carotid circulation.[2]

-

Part 4: Image Acquisition, Processing, and Analysis

Image Acquisition Protocol

High-quality acquisition is essential for accurate interpretation.

| Parameter | Recommended Specification | Rationale |

| Imaging System | Dual- or triple-head SPECT or SPECT/CT camera | Multi-head systems reduce acquisition time, minimizing motion artifacts. |

| Collimator | Low-Energy, High-Resolution (LEHR) or Fan-beam | Provides the best balance of sensitivity and spatial resolution for brain imaging.[5][9] |

| Patient Positioning | Supine, head in a comfortable, stable head holder | Minimizes patient motion, which is a major source of image degradation.[5] |

| Radius of Rotation | As small as possible without touching the patient | Improves spatial resolution. |

| Energy Window | 140 keV photopeak with a 15-20% window | Centered on the primary gamma photon energy of 99mTc.[2][16] |

| Matrix Size | 128 x 128 | Provides adequate pixel size for brain imaging.[9][16] |

| Acquisition Mode | Step-and-shoot, 360° rotation | Standard for tomographic reconstruction. |

| Projections | 120 projections (e.g., 60 per head for dual-head) | Ensures sufficient angular sampling for high-quality reconstruction.[1][9] |

| Time per Projection | 20-30 seconds | Balances count statistics against total scan time to reduce motion.[9] |

| Total Acquisition Time | 20-30 minutes | A reasonable duration for patient tolerance. |

Image Processing and Reconstruction

-

Motion Correction: Review projection data (cine mode) for patient motion. If significant motion is detected, motion correction software should be applied, or the study may need to be repeated.

-

Reconstruction: Use filtered back-projection (FBP) or iterative reconstruction (e.g., OSEM) algorithms.

-

Attenuation Correction: Apply a uniform attenuation correction, typically using Chang's method (attenuation coefficient ~0.12 cm⁻¹).[9][17] This corrects for the attenuation of photons from within the head.

-

Filtering: Apply a low-pass filter (e.g., Butterworth) to reduce noise and smooth the images.[9][17]

-

Reorientation: Reorient the transverse, sagittal, and coronal slices to a standard anatomical atlas orientation (e.g., along the canthomeatal line).

Data Analysis and Interpretation

-

Visual Analysis: An experienced physician visually inspects the images for asymmetries or focal areas of increased or decreased perfusion relative to expected normal distribution. The cerebellum is often used as a reference region as it is typically spared in many neurodegenerative diseases.

-

Semi-Quantitative Analysis: This involves drawing regions of interest (ROIs) over specific brain areas and a reference region (e.g., cerebellum or whole brain). Ratios of counts are calculated to provide objective measures of relative perfusion.[3][10] This method is particularly useful for tracking changes over time in longitudinal studies.

-

Statistical Parametric Mapping (SPM): For group studies or comparison to a normal database, software packages like SPM or NeuroGam can be used.[18] These tools perform voxel-wise statistical comparisons of an individual's scan to an age- and gender-matched normal database, highlighting areas of significant deviation (expressed in Z-scores or standard deviations).[18]

Diagram: Overall Experimental Workflow

Caption: Comprehensive workflow from patient preparation to final report.

References

- Guedj, E., et al. (2009). EANM procedure guideline for brain perfusion SPECT using 99mTc-labelled radiopharmaceuticals, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 36(12), 2095–2102.

-

de Barros, N. G., et al. (2011). Diagnostic use of neuro-spect quantified with 99mTc-ECD a model based on normal data. Clinics, 66(6), 1045–1049. [Link]

-

Juni, J. E., et al. (2009). Procedure Guideline for Brain Perfusion SPECT Using 99m Tc Radiopharmaceuticals 3.0. Society of Nuclear Medicine. [Link]

-

Gupta, M., et al. (2023). Crucial Insights from Interictal 99mTc–ECD Brain Perfusion SPECT in Enhancing Pediatric Epilepsy Diagnosis and Management. Indian Journal of Nuclear Medicine, 38(4), 305-311. [Link]

-

Michigan Medicine Department of Radiology. (2022). Tc-99m Brain Perfusion for Brain Death Evaluation. YouTube. [Link]

-

Assadi, M., et al. (2014). 99mTc-ECD brain perfusion SPECT imaging for the assessment of brain perfusion in cerebral palsy (CP) patients with evaluation of the effect of hyperbaric oxygen therapy. Iranian Journal of Nuclear Medicine, 22(1), 27-33. [Link]

-

Yonekura, Y., et al. (1993). SPECT Images of Technetium-99m-Ethyl Cysteinate Dimer in Cerebrovascular Diseases: Comparison with Other Cerebral Perfusion Tracers and PET. Journal of Nuclear Medicine, 34(6), 881-887. [Link]

-

Radiology Key. (2020). Brain Perfusion Imaging with SPECT and PET. [Link]

-

Di-Fede, E., et al. (2017). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. Acta Bio Medica: Atenei Parmensis, 88(1), 46-53. [Link]

-

Gupta, M., et al. (2023). Crucial Insights from Interictal 99mTc–ECD Brain Perfusion SPECT in Enhancing Pediatric Epilepsy Diagnosis and Management. Indian Journal of Nuclear Medicine, 38(4), 305-311. [Link]

-

Jacobs, A., et al. (2006). Technetium Tc-99m Ethyl Cysteinate Dimer Brain Single-Photon Emission CT in Mild Traumatic Brain Injury: A Prospective Study. American Journal of Neuroradiology, 27(2), 274-281. [Link]

-

Al-Qahtani, M., & Uslu, H. (2023). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. Turkish Journal of Pharmaceutical Sciences, 20(2), 91-99. [Link]

-

Patterson, J. C., et al. (2001). Comparison of technetium-99m-HMPAO and technetium-99m-ECD cerebral SPECT images in Alzheimer's disease. Journal of Nuclear Medicine, 42(4), 546-551. [Link]

-

Hung, G., et al. (2001). Brain SPECT Artifacts in Patients Having Metallic Cranioplasty. Journal of Nuclear Medicine Technology, 29(4), 193-196. [Link]

- Grammaticos, P., et al. (2007). SPET brain scan with 99mTc-ECD and CT, MRI in traumatic brain injury with chronic symptoms. Hellenic Journal of Nuclear Medicine, 10(3), 173-175.

-

Gupta, M., et al. (2023). Interictal 99mTc-ECD brain perfusion SPECT - An indispensable aid in children with drug-resistant epilepsy. Journal of Nuclear Medicine, 64(supplement 2), 1999. [Link]

-

Li, Y., et al. (2015). NeuroGam Software Analysis in Epilepsy Diagnosis Using 99mTc-ECD Brain Perfusion SPECT Imaging. Medical Science Monitor, 21, 2855-2860. [Link]

-

Dadmehr, M., et al. (2011). Prospective evaluation of technetium-99m ECD SPET in mild traumatic brain injury for the prediction of sustained neuropsychological sequels. Hellenic Journal of Nuclear Medicine, 14(3), 269-274. [Link]

-

Radiology Key. (2021). Recognizing and preventing artifacts with SPECT and PET imaging. [Link]

-

Forrest, K. M., et al. (2001). Evaluation of the Stability of 99mTc-ECD and Stabilized 99mTc-HMPAO Stored in Syringes. Journal of Nuclear Medicine Technology, 29(4), 188-192. [Link]

-

Walovitch, R. C., et al. (1991). Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects. Journal of Nuclear Medicine, 32(9), 1763-1768. [Link]

-

Radiology Key. (2016). Quantification in Brain SPECT: Noninvasive Cerebral Blood Flow Measurements Using 99mTc-Labeled Tracers. [Link]

-

Tatsch, K., et al. (1997). Imaging of cerebral blood flow with Technetium-99m-HMPAO and Technetium-99m-ECD: A comparison. Journal of Nuclear Medicine, 38(5), 699-705. [Link]

-

Miranda, A. C. C., et al. (2019). Current Approach in Radiochemical Quality Control of the 99mTc-Radiopharmaceuticals: a mini-review. Brazilian Archives of Biology and Technology, 62. [Link]

-

Liu, C-Y., et al. (2024). Classification Prediction of Alzheimer’s Disease and Vascular Dementia Using Physiological Data and ECD SPECT Images. Applied Sciences, 14(4), 1386. [Link]

-

Di Fede, E., et al. (2017). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. Acta Bio Medica: Atenei Parmensis, 88(1), 46–53. [Link]

-

O'Brien, T. J., et al. (1998). Comparative study of 99mTc-ECD and 99mTc-HMPAO for peri-ictal SPECT: Qualitative and quantitative analysis. Journal of Neurology, Neurosurgery & Psychiatry, 65(5), 705-711. [Link]

-

Son, K., et al. (2006). Abnormal regional cerebral blood flow on 99mTc ECD brain SPECT in patients with primary Sjögren's syndrome and normal findings on brain magnetic resonance imaging. Annals of the Rheumatic Diseases, 65(12), 1590-1594. [Link]

-

Dadmehr, M., et al. (2011). Prospective evaluation of technetium-99m ECD SPET in mild traumatic brain injury for the prediction of sustained neuropsychological sequels. Hellenic Journal of Nuclear Medicine, 14(3), 269-274. [Link]

-

Bronen, R. A., et al. (2014). Epilepsy Imaging in Adults: Getting It Right. American Journal of Roentgenology, 203(5), 1109-1120. [Link]

-

Bori, M. A., et al. (2013). The Diagnostic Value of the Brain Perfusion Scintigraphy in Uncontrolled Seizures in Children. Journal of Clinical and Diagnostic Research, 7(12), 2904-2906. [Link]

- An, S., & Cho, Y. (2019). Quality control of radiochemical purity and safety of 99mTc-HDP and 99mTc-phytate adiopharmaceuticals labeling.

-

Nobili, F., et al. (2007). 99mTc-HMPAO and 99mTc-ECD Brain Uptake Correlates of Verbal Memory in Alzheimer's Disease. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 51(1), 58-66. [Link]

-

ACR–ACNM–SNMMI–SPR Practice Parameter for Brain Perfusion Single-Photon Emission Computed Tomography (SPECT) Imaging. (2018). American College of Radiology. [Link]

-

O'Brien, T. J., et al. (1998). Comparative study of 99mTc-ECD and 99mTc-HMPAO for peri-ictal SPECT. Journal of Neurology, Neurosurgery & Psychiatry, 65(5), 705-711. [Link]

-

EANM. (n.d.). Brain Imaging. European Association of Nuclear Medicine. [Link]

Sources

- 1. nucleanord.fr [nucleanord.fr]

- 2. youtube.com [youtube.com]

- 3. Crucial Insights from Interictal 99mTc–ECD Brain Perfusion SPECT in Enhancing Pediatric Epilepsy Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain Perfusion Imaging with SPECT and PET | Radiology Key [radiologykey.com]

- 5. Procedure Guideline for Brain Perfusion SPECT Using 99mTc Radiopharmaceuticals 3.0 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. eanm.org [eanm.org]

- 8. turkjps.org [turkjps.org]

- 9. Diagnostic use of neuro-spect quantified with 99mTc-ECD a model based on normal data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jnnp.bmj.com [jnnp.bmj.com]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. Comparison of technetium-99m-HMPAO and technetium-99m-ECD cerebral SPECT images in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nips.ac.jp [nips.ac.jp]

- 15. gravitas.acr.org [gravitas.acr.org]

- 16. Brain SPECT Artifacts in Patients Having Metallic Cranioplasty | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 17. 99mTc-ECD brain perfusion SPECT imaging for the assessment of brain perfusion in cerebral palsy (CP) patients with evaluation of the effect of hyperbaric oxygen therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medscimonit.com [medscimonit.com]

Application Notes & Protocols: The Use of Technetium-99m Ethyl Cysteinate Dimer (99mTc-ECD) in the Evaluation of Acute Carbon monoxide Poisoning

Author: Gemini, Senior Application Scientist

Date: February 26, 2026

Version: 1.0

Introduction: The Silent Threat of Carbon Monoxide

Carbon monoxide (CO) is a colorless, odorless gas produced from the incomplete combustion of carbon-containing fuels.[1] Its toxicity stems from its high affinity for hemoglobin—200 to 240 times that of oxygen—leading to the formation of carboxyhemoglobin (COHb).[2] This process severely impairs the oxygen-carrying capacity of the blood, causing systemic hypoxia. However, the pathophysiology of CO-induced brain injury is more complex than hypoxia alone. It also involves direct cellular toxicity, including the binding to mitochondrial cytochrome oxidase, which disrupts cellular respiration and triggers a cascade of events including lipid peroxidation and inflammatory responses.[1][3]

The central nervous system is particularly vulnerable to these effects.[4][5] While anatomical imaging modalities like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) are crucial, they may appear normal in the acute phase of CO poisoning, even in symptomatic patients.[6][7] CT scans, for instance, often fail to detect early-stage brain lesions.[3][6] This creates a critical diagnostic gap. Functional neuroimaging, which assesses physiological processes, offers a more sensitive tool for early detection.

This guide details the application of Technetium-99m Ethyl Cysteinate Dimer (99mTc-ECD) Single Photon Emission Computed Tomography (SPECT) for the evaluation of acute CO poisoning. 99mTc-ECD is a radiopharmaceutical that crosses the blood-brain barrier and is retained in brain tissue in proportion to regional cerebral blood flow (rCBF).[8] Therefore, 99mTc-ECD SPECT provides a direct, quantitative map of brain perfusion, enabling the early detection of hypoperfusion lesions that are a hallmark of CO-induced brain injury.[6]

Scientific Rationale: Why 99mTc-ECD SPECT?

The primary value of 99mTc-ECD SPECT in acute CO poisoning lies in its ability to detect functional abnormalities (i.e., reduced blood flow) before structural changes become evident on CT or MRI.[6][9]

Mechanism of CO-Induced Brain Injury and 99mTc-ECD Detection:

-

Hypoxic & Cytotoxic Injury: CO-induced hypoxia and direct mitochondrial toxicity lead to neuronal distress and dysfunction. This cellular stress disrupts local autoregulation of blood flow.

-

Endothelial Dysfunction: CO poisoning can damage the vascular endothelium of the brain, further impairing blood flow regulation.[3]

-

Resulting Hypoperfusion: The combination of these factors leads to areas of reduced cerebral blood flow (hypoperfusion), particularly in vulnerable regions such as the basal ganglia, cerebral cortex, and watershed zones.[6][10][11]

-

99mTc-ECD Uptake: When injected intravenously, 99mTc-ECD distributes throughout the brain according to blood flow. In areas of hypoperfusion, there is significantly less delivery and uptake of the radiotracer.

-

SPECT Imaging: The gamma camera detects the distribution of 99mTc-ECD, generating a 3D map that clearly delineates these hypoperfused regions as areas of decreased signal ("cold spots").

This process allows for the objective identification and localization of brain regions affected by acute CO poisoning, often with greater sensitivity than other imaging modalities in the immediate post-exposure period.[6][7]

Caption: Mechanism of CO-induced hypoperfusion and its detection by 99mTc-ECD SPECT.

Detailed Protocol: Brain Perfusion SPECT with 99mTc-ECD

This protocol synthesizes best practices from established nuclear medicine guidelines.[8][12][13] Adherence to these steps is critical for ensuring image quality and diagnostic accuracy.

Patient Preparation

The goal of patient preparation is to establish a baseline physiological state, minimizing external stimuli that could alter cerebral blood flow and confound the results.

-

Medication & Substance Review: Instruct patients to avoid caffeine, alcohol, nicotine, and other vasoactive substances for at least 10-24 hours prior to the study, if clinically feasible.[8][14]

-

Establish IV Access: Place an intravenous line at least 10-15 minutes before radiopharmaceutical injection to allow the patient to acclimate and reduce anxiety-related blood flow changes.[12][15]

-

Create a Controlled Environment: The injection and subsequent uptake period (~5 minutes post-injection) are the most critical phases. The patient should be placed in a quiet, dimly lit room.[12][13]

-

Patient Instructions: Instruct the patient to keep their eyes and ears open, remain comfortable and still, and refrain from speaking or reading during this period.[12][13] This minimizes sensory-cortex activation.

Radiopharmaceutical Handling and Administration

-

Reconstitution: Prepare 99mTc-ECD (Bicisate) according to the manufacturer's package insert.

-

Quality Control: Radiochemical purity must be determined for each vial before injection.[12][13]

-

Dosage:

-

Injection: Administer the dose as an intravenous bolus. The tracer can be injected up to 6 hours after reconstitution.[8][12][13]

-

Post-Injection: The patient can relax after the initial 5-minute critical uptake period. Instruct the patient to void within 2 hours to minimize radiation exposure to the bladder.[12]

Image Acquisition

-

Uptake Time: Imaging should begin approximately 45 minutes after the 99mTc-ECD injection for optimal image quality. Interpretable images can be obtained after a 20-minute delay if necessary.[12][13]

-

Patient Positioning: Position the patient supine on the imaging table with their head comfortably secured in a cushioned head holder to prevent motion.[15] Symmetrical positioning is essential.

-

SPECT/CT System Setup:

-

Collimator: Use a high-resolution or ultra-high-resolution fan-beam or parallel-hole collimator.[15]

-

Energy Window: 140 keV with a 15-20% window.

-

Matrix: 128 x 128.[15]

-

Acquisition: 360° rotation, non-circular orbit, with 120-128 projections (e.g., 3° per step).

-

Time per Projection: 15-25 seconds.

-

Total Acquisition Time: Approximately 20-30 minutes.

-

Image Processing and Analysis

-

Reconstruction: Use filtered back-projection or iterative reconstruction (e.g., OSEM) with appropriate filters to create transverse, sagittal, and coronal slices.

-

Attenuation Correction: If using a hybrid SPECT/CT scanner, use the CT data for attenuation correction to improve accuracy.

-

Qualitative Analysis: Visually inspect the images for symmetry and uniformity of tracer distribution. Identify any areas of focally or diffusely decreased uptake. Compare cortical and subcortical structures to a reference region, typically the cerebellum, which is often spared in CO poisoning.

-

Semi-Quantitative Analysis (Optional): Use region of interest (ROI) analysis to compare counts in suspicious areas to counts in a contralateral or reference region. This can provide objective data on the severity of hypoperfusion.

Caption: Standardized workflow for 99mTc-ECD SPECT in acute CO poisoning evaluation.

Interpretation of Findings & Data Presentation

In patients with acute CO poisoning, 99mTc-ECD SPECT scans frequently reveal perfusion defects even when CT scans are normal.[6]

Common Findings:

-

Basal Ganglia Hypoperfusion: The globus pallidus is particularly vulnerable to hypoxic-ischemic injury, and reduced perfusion in this area is a classic finding.[6][11]

-

Cortical Hypoperfusion: Diffuse or patchy areas of decreased tracer uptake are often seen throughout the cerebral cortex.[6][9]

-

Watershed Infarcts: Hypoperfusion may be prominent in the "watershed" areas between major cerebral arterial territories, which are susceptible to systemic hypotension and hypoxia.[10]

Data Comparison Table:

| Feature | 99mTc-ECD SPECT | Computed Tomography (CT) | Magnetic Resonance Imaging (MRI) |

| Principle | Measures regional cerebral blood flow (rCBF). | Measures tissue density (X-ray attenuation). | Measures tissue properties based on proton behavior in a magnetic field. |

| Timing of Detection | High sensitivity in the acute phase (hours to days).[6] | Often normal in the acute phase; may show edema or hypodensities later.[3][6] | May show early cytotoxic edema (DWI), but T2/FLAIR changes can be delayed.[2] |

| Typical Findings in Acute CO Poisoning | Hypoperfusion in basal ganglia, cortex, and white matter.[6][7] | Bilateral hypodensities in the globus pallidus (often delayed).[3] | T2/FLAIR hyperintensities in white matter and globus pallidus; restricted diffusion on DWI.[2][11] |

| Primary Utility | Early diagnosis of functional brain injury and assessment of perfusion deficits. | Rule out hemorrhage; detect established, dense infarcts or severe edema. | Detailed anatomical evaluation of lesions, especially white matter changes. |

Clinical Significance and Future Directions

The early detection of cerebral hypoperfusion using 99mTc-ECD SPECT can have significant clinical implications.

-

Prognostication: The extent and severity of perfusion defects on an initial SPECT scan may correlate with the clinical outcome and the risk of developing delayed neurologic sequelae (DNS).[9][16] While some studies have focused on 99mTc-HMPAO, the principle of identifying perfusion deficits remains the same.[16][17]

-

Guiding Therapy: Objective evidence of significant brain hypoperfusion may support the decision for more aggressive treatments, such as hyperbaric oxygen (HBO) therapy.[4]

-

Monitoring Treatment Response: Follow-up SPECT scans can be used to assess the recovery of cerebral perfusion after treatment, which often correlates with clinical improvement.[9]

For drug development professionals, 99mTc-ECD SPECT serves as a valuable biomarker. It can be used in pre-clinical models of CO poisoning and in clinical trials to objectively quantify the efficacy of neuroprotective agents aimed at restoring cerebral blood flow or mitigating ischemic brain injury.

References

-

Wu, C. I., Changlai, S. P., Huang, W. S., & Kao, C. H. (2003). Usefulness of 99mTc ethyl cysteinate dimer brain SPECT to detect abnormal regional cerebral blood flow in patients with acute carbon monoxide poisoning. Nuclear Medicine Communications, 24(11), 1185-1188. [Link]

-

Goldsmith, S. J., et al. (2009). Procedure Guideline for Brain Perfusion SPECT Using 99mTc Radiopharmaceuticals 3.0. Journal of Nuclear Medicine Technology, 37(3), 191-195. [Link]

-

University of New Mexico Hospitals. (2017). Brain SPECT. UNMH Clinical Ancillary Services. [Link]

-

Society of Nuclear Medicine. (2009). Procedure Guideline for Brain Perfusion SPECT Using 99mTc Radiopharmaceuticals 3.0. SNM. [Link]

-